1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. The general synthetic route includes the condensation of appropriate aldehydes or ketones with hydrazine derivatives, followed by sulfonation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives such as:
3,5-dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-phenyl-3-methyl-5-pyrazolone: Used in analytical chemistry for colorimetric assays.
4-amino-1,2,4-triazole: Exhibits herbicidal and antifungal properties.
Properties
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-15-18(13-19-22(15)3)26(24,25)23(14-17-10-11-21(2)20-17)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,9,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYBNNWDZKDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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